molecular formula C9H8F4O2S B14057770 1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene

1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14057770
M. Wt: 256.22 g/mol
InChI Key: ICSITZNUJOVHKL-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

The synthesis of 1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Substitution: Introduction of the fluoro and trifluoromethylthio groups through nucleophilic substitution reactions.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .

Scientific Research Applications

1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its binding affinity to biological targets. The methoxy and fluoro groups can influence the electronic properties of the benzene ring, affecting its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1,3-Dimethoxybenzene: Lacks the fluoro and trifluoromethylthio groups, resulting in different chemical reactivity and biological activity.

    2-Fluoro-5-(trifluoromethylthio)benzene: Lacks the methoxy groups, which can affect its solubility and interaction with biological targets.

    1,3-Dimethoxy-5-fluorobenzene:

The presence of the trifluoromethylthio group in this compound makes it unique, as this group significantly enhances the compound’s lipophilicity and metabolic stability, which are desirable properties in drug design and development.

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

2-fluoro-1,3-dimethoxy-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-6-3-5(16-9(11,12)13)4-7(15-2)8(6)10/h3-4H,1-2H3

InChI Key

ICSITZNUJOVHKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)OC)SC(F)(F)F

Origin of Product

United States

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